molecular formula C30H32F6N4O2 B3166387 Monohydroxy Netupitant CAS No. 910808-12-7

Monohydroxy Netupitant

Cat. No.: B3166387
CAS No.: 910808-12-7
M. Wt: 594.6 g/mol
InChI Key: CUGOZHKFGSQBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Monohydroxy Netupitant, also known as the metabolite of Netupitant, is a highly selective antagonist of the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor located in the central and peripheral nervous system, which plays a crucial role in mediating pain perception, behavioral stress, and emesis .

Mode of Action

This compound acts by competitively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P . This interaction prevents the activation of the NK1 receptor, which is primarily involved in the induction of vomiting .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neurokinin pathway . By blocking the NK1 receptor, this compound inhibits the binding of substance P, a key neurotransmitter in this pathway . Substance P is involved in various physiological processes, including pain perception and the stress response. By inhibiting its action, this compound can effectively prevent chemotherapy-induced nausea and vomiting .

Result of Action

The primary result of this compound’s action is the prevention of acute and delayed vomiting and nausea associated with cancer chemotherapy, including highly emetogenic chemotherapy . By blocking the NK1 receptor, this compound inhibits the action of substance P, thereby preventing the induction of the vomiting reflex .

Biochemical Analysis

Biochemical Properties

Monohydroxy Netupitant plays a significant role in biochemical reactions, particularly in the context of neurokinin-1 receptor antagonism. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the neurokinin-1 receptor, where this compound acts as an antagonist, inhibiting the binding of substance P, a neuropeptide involved in pain and inflammation pathways . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which facilitates its biotransformation and elimination .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By antagonizing the neurokinin-1 receptor, this compound inhibits the downstream signaling of substance P, leading to reduced inflammation and pain responses . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory pathways. Furthermore, this compound impacts cellular metabolism by altering the metabolic flux of key intermediates involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the neurokinin-1 receptor, where it competitively inhibits the binding of substance P . This inhibition prevents the activation of downstream signaling pathways that mediate pain and inflammation responses. Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in its metabolism. Changes in gene expression are also observed, particularly in genes related to inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing inflammation and pain responses in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain responses without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that are subsequently eliminated via hepatic and renal routes . The interaction with cytochrome P450 enzymes, particularly CYP3A4, plays a crucial role in its biotransformation and clearance from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound is directed to these compartments through specific targeting signals and post-translational modifications that facilitate its transport and retention. In the cytoplasm, this compound interacts with various cytoplasmic proteins and enzymes, while in the nucleus, it may influence gene expression by modulating the activity of transcription factors . The precise localization and activity of this compound within these compartments are critical for its overall biological function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monohydroxy Netupitant is synthesized through the hydroxylation of Netupitant. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve multiple steps, including synthesis, purification, and quality testing .

Chemical Reactions Analysis

Types of Reactions: Monohydroxy Netupitant undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Netupitant .

Scientific Research Applications

Monohydroxy Netupitant has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Monohydroxy Netupitant is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGOZHKFGSQBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 15 mg (0.41 mmol) sodium borohydride in 2 ml methanol were added at 0° C. 200 mg (0.338 mmol) 2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-formyl-phenyl)-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide. After stirring at 0° C. for 1 h 1 ml brine was added at 0° C. The mixture was stirred for 30 min. Methanol was distilled off and the residue was diluted with 20 ml ethyl acetate and washed with 20 ml brine. The organic layer was dried over sodium sulfate, concentrated and purified by flash chromatography to give 137 mg (68%) of the title compound as a light brown solid.
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-formyl-phenyl)-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
brine
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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